Head-to-Head PDE Inhibition Potency: A-7 vs. W-7 (Chain-Length Comparison)
In the same Ca²⁺/calmodulin-activated cyclic nucleotide phosphodiesterase (PDE) assay, A-7 (the N-10-aminodecyl derivative) inhibits PDE activity with an IC₅₀ of 3.2 µM, whereas the C6 analog W-7 achieves an IC₅₀ of only 26 µM . This represents an 8.1-fold increase in inhibitory potency conferred solely by extending the alkyl linker from six to ten methylene units.
| Evidence Dimension | Inhibition of Ca²⁺/calmodulin-activated cyclic nucleotide phosphodiesterase (PDE) |
|---|---|
| Target Compound Data | IC₅₀ = 3.2 µM (A-7; N-10-aminodecyl derivative) |
| Comparator Or Baseline | IC₅₀ = 26 µM (W-7; N-6-aminohexyl derivative) |
| Quantified Difference | 8.1-fold greater potency (A-7 vs. W-7) |
| Conditions | Ca²⁺/calmodulin-dependent cyclic nucleotide phosphodiesterase biochemical assay |
Why This Matters
For procurement decisions, the 8.1-fold potency difference means that A-7 achieves equivalent target inhibition at substantially lower concentrations than W-7, reducing the likelihood of off-target effects due to high micromolar dosing.
